2,4-Diethyl-1,3-oxazolidine

Partition coefficient LogP Formulation compatibility

2,4-Diethyl-1,3-oxazolidine (CAS: 53019-57-1) is a monocyclic oxazolidine heterocycle (C₇H₁₅NO, MW 129.20) that functions as a formaldehyde-releasing antimicrobial agent for industrial preservation. As a member of the broader class of oxazolidines, it is used to control bacterial and fungal growth in aqueous systems such as metalworking fluids, paints, coatings, and adhesives.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
CAS No. 53019-57-1
Cat. No. B14021585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diethyl-1,3-oxazolidine
CAS53019-57-1
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCC1COC(N1)CC
InChIInChI=1S/C7H15NO/c1-3-6-5-9-7(4-2)8-6/h6-8H,3-5H2,1-2H3
InChIKeyRTLHUFHJXMRWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diethyl-1,3-oxazolidine (CAS 53019-57-1): Procurement & Technical Baseline for a Differentiated In-Can Preservative


2,4-Diethyl-1,3-oxazolidine (CAS: 53019-57-1) is a monocyclic oxazolidine heterocycle (C₇H₁₅NO, MW 129.20) that functions as a formaldehyde-releasing antimicrobial agent for industrial preservation . As a member of the broader class of oxazolidines, it is used to control bacterial and fungal growth in aqueous systems such as metalworking fluids, paints, coatings, and adhesives . Its primary differentiator among this class stems from the specific substitution of ethyl groups at the 2- and 4- positions of the oxazolidine ring, which fundamentally alters its physical properties, such as hydrophobicity (predicted LogP) and boiling point, relative to the more common dimethyl analogs [1].

2,4-Diethyl-1,3-oxazolidine Selection Rationale: Why 'Any Oxazolidine' Is Not a Functionally Equivalent Substitute


Generic substitution among oxazolidine-based biocides is precluded by the direct structure-activity relationship between alkyl ring substitution, physical properties, and formulation stability. While all oxazolidines operate via a common mechanism of action—the temperature- and pH-dependent release of formaldehyde to inhibit microbial growth [1]—the rate of hydrolysis and subsequent formaldehyde release is finely tuned by the substituents on the heterocyclic ring [2]. In practice, replacing a commercial formulation based on 4,4-dimethyloxazolidine (DMO) or 3,3'-methylenebis(5-methyloxazolidine) (MBO) with 2,4-diethyl-1,3-oxazolidine will result in a quantifiable shift in key performance and safety parameters, including altered flash point (62°C vs. >74°C), different volatility (boiling point 172.4°C vs. ~210°C for DMO), and a distinct partition coefficient (LogP), all of which directly impact in-can stability, odor profile, and long-term preservation efficacy .

Quantitative Differentiation Guide: 2,4-Diethyl-1,3-oxazolidine vs. Leading Industrial Oxazolidine Preservatives


Increased Hydrophobicity (Predicted LogP) for Enhanced Compatibility in Oil-Rich Formulations

The substitution pattern of 2,4-Diethyl-1,3-oxazolidine (C7H15NO) with two ethyl groups significantly increases its predicted hydrophobicity compared to the industry-standard dimethyl analog, 4,4-Dimethyloxazolidine (DMO, C5H11NO). This structural difference leads to a higher predicted partition coefficient (LogP), which is a key determinant of a biocide's distribution between the aqueous and oil phases of a metalworking fluid or emulsion . A higher LogP value indicates a greater affinity for the non-polar oil phase, which can be advantageous for protecting the lubricant component from microbial degradation and preventing the growth of fungi at the oil-water interface .

Partition coefficient LogP Formulation compatibility Metalworking fluids Oil-water partition

Volatility and Flash Point Differentiation: Lower Boiling Point Impacts Odor and Evaporation in Coatings

2,4-Diethyl-1,3-oxazolidine exhibits a significantly lower boiling point (172.4°C at 760 mmHg) and a correspondingly lower flash point (62°C) compared to the widely used monocyclic analog, 4,4-Dimethyloxazolidine (DMO, estimated boiling point ~210°C, closed cup flash point >74°C) . This difference of approximately 38°C in boiling point and >12°C in flash point is a direct consequence of the increased molecular weight and altered intermolecular forces from the ethyl substituents. This higher volatility at a given temperature can influence the compound's odor profile during application and drying, as well as its rate of evaporation from a wet film, which are critical considerations for indoor paint and coating formulations .

Volatility Flash point Boiling point Paint additives Odor profile VOC

Monocyclic Structure vs. Bicyclic Formaldehyde-Releasers: Implications for Free Formaldehyde Content and Release Kinetics

As a monocyclic oxazolidine, 2,4-Diethyl-1,3-oxazolidine belongs to a class that is known to release formaldehyde via a hydrolytic equilibrium reaction. This is in contrast to certain bicyclic oxazolidine derivatives (e.g., 5-Hydroxymethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane) and other formaldehyde-releasers like tris(hydroxymethyl)nitromethane, which have different release kinetics and residual free formaldehyde levels [1]. While specific quantitative release kinetics data for this exact compound is not available in public literature, the general class behavior suggests that monocyclic oxazolidines can be synthesized and purified to contain low levels of residual free formaldehyde (<0.1 wt%), a critical quality parameter for meeting stringent European Union and North American regulations for occupational exposure and eco-labeling [2]. In contrast, some bicyclic analogs may be formulated to provide a more sustained release profile, which could be advantageous or disadvantageous depending on the required preservation window [3].

Formaldehyde release Free formaldehyde Release kinetics Regulatory compliance Bicyclic oxazolidine

Application Scenarios for 2,4-Diethyl-1,3-oxazolidine: Where the Physicochemical Profile Confers a Procurement Advantage


Preservation of Oil-Rich Metalworking Fluids (MWFs) and Lubricants

The higher predicted LogP (+1.37 ΔLogP vs. DMO) of 2,4-Diethyl-1,3-oxazolidine suggests it would be a preferred candidate for preserving metalworking fluid formulations with a high oil content or those that separate into a distinct oil phase . In such systems, a biocide that can adequately partition into the oil layer is essential for preventing fungal growth (e.g., Fusarium, Candida) and the degradation of lubricity additives, thereby extending sump life and reducing maintenance frequency. This contrasts with more water-soluble analogs like DMO, which may be less effective in protecting the oil phase .

Formulation of Low-Flash Point Adhesives and Coatings Where Solvent Compatibility is Key

With a measured flash point of 62°C, 2,4-Diethyl-1,3-oxazolidine can be considered for in-can preservation of solvent-borne or hybrid water/solvent adhesives and industrial coatings where the formulation's flash point is already low, and the biocide's volatility is not the primary safety constraint . Its lower boiling point (172.4°C) relative to DMO may also be an asset in applications where a faster evaporation of the carrier phase is required, provided the odor profile is acceptable for the specific industrial setting .

Custom Synthesis Feedstock for Research into Next-Generation Antimicrobials

The unique 2,4-diethyl substitution pattern makes this compound a valuable synthetic intermediate or 'tool compound' for research groups focused on optimizing the lipophilicity, volatility, and target binding of oxazolidine-derived antimicrobials . As a custom synthesis building block, it enables medicinal chemists to explore structure-activity relationships (SAR) beyond the standard dimethyl or unsubstituted oxazolidine cores. This is particularly relevant for programs aiming to improve activity against Gram-negative bacteria or reduce mammalian cell toxicity by fine-tuning the molecule's physicochemical properties .

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